Sodium 2-(3-chlorophenoxy)propanoate

描述

Fundamental Molecular Structure

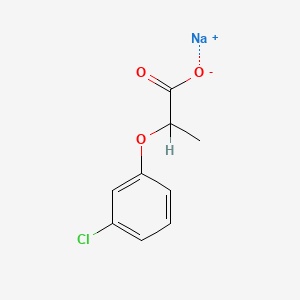

Sodium 2-(3-chlorophenoxy)propanoate exhibits a complex molecular architecture characterized by the molecular formula C₉H₈ClNaO₃ and a molecular weight of 222.60 g/mol. The compound consists of a propanoate backbone that is substituted with a 3-chlorophenoxy group, forming an ionic structure with sodium as the counterion. The structural framework demonstrates the characteristic features of both aromatic and aliphatic components, creating a hybrid molecular system that influences its overall chemical behavior.

The molecular structure incorporates several distinct functional groups that contribute to its overall stability and reactivity patterns. The presence of the chlorophenoxy moiety introduces significant electronic effects through the aromatic ring system, while the propanoate group provides the ionic character necessary for salt formation. The chlorine substituent at the meta position (3-position) of the phenyl ring creates specific steric and electronic environments that influence the compound's three-dimensional conformation and intermolecular interactions.

The crystallographic analysis reveals important structural details regarding the spatial arrangement of atoms within the crystal lattice. The compound crystallizes in a specific space group that accommodates the ionic interactions between the sodium cation and the propanoate anion. The chlorophenoxy substituent adopts a particular orientation relative to the propanoate chain, which is stabilized by various intermolecular forces including electrostatic interactions, hydrogen bonding, and van der Waals forces.

Stereochemical Considerations

The stereochemical aspects of this compound play a crucial role in determining its physical and chemical properties. The propanoate carbon adjacent to the phenoxy group represents a chiral center, leading to the existence of enantiomeric forms. The (2S)-configuration represents one specific stereoisomer that exhibits distinct optical activity and potentially different biological or chemical behavior compared to its enantiomeric counterpart.

The three-dimensional arrangement of substituents around the chiral center influences the overall molecular conformation and affects the compound's interaction with other molecules. The spatial relationship between the chlorophenoxy group and the carboxylate functionality determines the accessibility of reactive sites and influences the compound's participation in various chemical reactions. Crystal structure analysis provides detailed information about bond lengths, bond angles, and torsional arrangements that characterize the preferred conformational state of the molecule in the solid phase.

属性

IUPAC Name |

sodium;2-(3-chlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3.Na/c1-6(9(11)12)13-8-4-2-3-7(10)5-8;/h2-6H,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLKACKDEKQZLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])OC1=CC(=CC=C1)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032660 | |

| Record name | Cloprop-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53404-22-1 | |

| Record name | Cloprop-sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053404221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprop-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOPROP-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3H74E3Q6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-chlorophenoxy)propanoate typically involves the reaction of 3-chlorophenol with sodium hydroxide to form the sodium salt of 3-chlorophenol. This intermediate is then reacted with 2-bromopropanoic acid under basic conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .

化学反应分析

Types of Reactions: Sodium 2-(3-chlorophenoxy)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the phenoxy group can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxypropanoates, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .

科学研究应用

Synthesis and Production

The synthesis of Sodium 2-(3-chlorophenoxy)propanoate typically involves the reaction of 3-chlorophenol with sodium hydroxide to form the sodium salt of 3-chlorophenol. This intermediate is then reacted with 2-bromopropanoic acid under basic conditions. In industrial settings, the production process is optimized for high yield and purity, controlling factors such as temperature and pH.

Chemistry

This compound serves as a reagent in organic synthesis and acts as a precursor for more complex molecules. Its role in chemical reactions is crucial for developing new compounds in pharmaceutical and agrochemical research.

Biology

The compound has been extensively studied for its potential effects on biological systems. Notably, it functions as a plant growth regulator, influencing various physiological processes in plants. Research indicates that it can inhibit certain enzymes involved in plant growth, making it valuable in agricultural applications.

Medicine

Ongoing research explores this compound's therapeutic potential, particularly as an anti-inflammatory agent. Its mechanism involves modulating specific molecular pathways that are relevant to inflammation and other biological responses.

Agriculture

This compound is primarily utilized in the development of herbicides and agrochemicals due to its ability to regulate plant growth effectively. It has shown efficacy in controlling unwanted vegetation while promoting desired crop growth.

Case Study 1: Pineapple Growth Regulation

A significant application of this compound is its use in regulating crown growth in pineapple fruits. Research demonstrated that applying this compound can inhibit crown development while increasing the size and weight of the fruit. The application rates tested ranged from 100 to 1000 ppm, showing a clear correlation between concentration and effectiveness .

| Application Rate (ppm) | Effect on Crown Growth | Impact on Fruit Size |

|---|---|---|

| 100 | Minimal inhibition | Slight increase |

| 200 | Moderate inhibition | Noticeable increase |

| 400 | Significant inhibition | Substantial increase |

| 1000 | Crown elimination | Maximum increase |

Case Study 2: Herbicidal Efficacy

In studies focused on herbicidal properties, this compound was evaluated against various weed species. Results indicated that it effectively inhibited the growth of target weeds while having minimal impact on surrounding crops .

作用机制

The mechanism of action of Sodium 2-(3-chlorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to act by inhibiting certain enzymes involved in plant growth, leading to its use as a herbicide. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research .

相似化合物的比较

Comparison with Structural Analogues

Ethyl 2-(3-chlorophenoxy)propanoate

Synthesized via esterification of 2-(3-chlorophenyl)propanoic acid with ethanol and sulfuric acid , this ethyl ester derivative shares the chlorophenoxy backbone but replaces the sodium ion with an ethyl group. Key differences include:

- Molecular formula : C₁₁H₁₃ClO₃ (vs. C₉H₈ClNaO₃ for the sodium salt).

- Solubility : The ethyl ester is likely more lipophilic due to the absence of ionic character, impacting bioavailability and environmental persistence.

- Application : Esters are often used as intermediates or pro-drugs, whereas sodium salts are preferred for direct aqueous formulations .

3-(2-Methoxyphenyl)propanoic Acid

This analogue (CAS: 6342-77-4) substitutes the chlorophenoxy group with a methoxyphenyl moiety. Key distinctions include:

- Molecular formula : C₁₀H₁₂O₃ (vs. C₉H₈ClNaO₃).

- This difference may alter interactions with biological targets .

Comparison with Functional Analogues

Strobilurin Fungicides

Strobilurins like azoxystrobin and pyraclostrobin (listed in ) inhibit mitochondrial respiration by targeting complex III (Qo site) in fungi . While Sodium 2-(3-chlorophenoxy)propanoate shares a propanoate backbone with some strobilurins, its mode of action remains unconfirmed. Key contrasts include:

- Structural complexity : Strobilurins often incorporate additional heterocyclic rings (e.g., pyrazole, methoxyacrylate), enhancing target specificity.

- Bioactivity: Strobilurins are broad-spectrum fungicides, whereas this compound’s role (if any) in respiration inhibition is undocumented .

Complex III Inhibitors at Qi Site

Compounds like cyazofamid and amisulbrom () target the Qi site of complex III, differing mechanistically from Qo inhibitors. This compound lacks the pyridine-carbonyl or benzyl groups critical for Qi-site binding, suggesting divergent applications .

Physicochemical and Pharmacokinetic Properties

The table below highlights critical differences between this compound and selected analogues:

生物活性

Sodium 2-(3-chlorophenoxy)propanoate, an organic compound with the molecular formula C9H8ClNaO3, is recognized for its diverse biological activities, particularly in agricultural applications as a herbicide and its potential therapeutic effects. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight: 222.6 g/mol

- CAS Number: 53404-22-1

- IUPAC Name: this compound

The compound is synthesized through the reaction of 3-chlorophenol with sodium hydroxide, followed by a reaction with 2-bromopropanoic acid under basic conditions. This synthesis route is critical for producing high-purity compounds necessary for biological studies.

This compound primarily acts as a plant growth regulator and herbicide. Its mechanism involves:

- Inhibition of Enzymes: The compound inhibits specific enzymes involved in plant growth, particularly those associated with fatty acid biosynthesis. This inhibition leads to disrupted lipid metabolism in plants, effectively targeting weed species.

- Cellular Pathway Interactions: Ongoing research indicates that it may interact with various cellular pathways, influencing cell proliferation and apoptosis in plant systems. Understanding these interactions is crucial for developing effective herbicide formulations.

Herbicidal Effects

This compound has been studied extensively for its herbicidal properties:

- Target Weeds: The compound is effective against several grass weeds, disrupting their growth by targeting acetyl-CoA carboxylase, an enzyme critical for fatty acid synthesis in plants.

- Selectivity: Its selectivity allows it to be used in agricultural settings without significantly affecting desirable crops, making it a valuable tool in weed management strategies.

Potential Therapeutic Applications

Emerging studies suggest that this compound may have potential therapeutic applications:

- Anti-inflammatory Properties: Research is ongoing to explore its anti-inflammatory effects, which could lead to new treatments for inflammatory diseases.

- Cytotoxicity Studies: Preliminary studies indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Research Findings and Case Studies

Several key studies have highlighted the biological activity of this compound:

Case Study: Herbicidal Efficacy

In a controlled study evaluating the herbicidal efficacy of this compound against common grass weeds, results indicated a significant reduction in weed biomass compared to untreated controls. The study highlighted the compound's ability to selectively inhibit weed growth while maintaining crop health.

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to understand its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Sodium 2-(4-chlorophenoxy)propanoate | Chlorine at para position | Different herbicidal efficacy due to steric effects. |

| Sodium 2-(2-chlorophenoxy)propanoate | Chlorine at ortho position | Varies in selectivity and reactivity compared to meta-substituted analogs. |

These comparisons underscore how variations in halogen positioning significantly influence the biological activity and efficacy of related compounds.

常见问题

Basic Research Question

- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C (N2 atmosphere, 10°C/min) indicates thermal stability .

- XRD : Monoclinic crystal structure (space group P21/c) confirms salt formation .

- UV-Vis : λmax at 275 nm (ε = 1.2 × 10<sup>4</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup>) for quantifying aqueous solutions .

What are the environmental degradation pathways, and how can they be tracked?

Advanced Research Question

Under UV light or microbial action:

- Primary Pathway : Cleavage of the ether bond yields 3-chlorophenol and sodium propionate, detected via GC-MS (DB-5 column, EI mode) .

- Secondary Products : Chlorinated quinones form via phenol oxidation, monitored by cyclic voltammetry (oxidative peaks at +0.8 V vs. Ag/AgCl) .

- Half-Life Modeling : Use QSPR models (e.g., EPI Suite) to predict hydrolysis rates (t1/2 ≈ 14 days at pH 7) .

How does pH affect aqueous stability and reactivity?

Basic Research Question

- Stability : The compound is stable at pH 5–8. Below pH 5, protonation reduces solubility; above pH 9, saponification occurs .

- Reactivity : At pH 3, ester hydrolysis dominates (k = 0.12 h<sup>−1</sup>), while alkaline conditions favor nucleophilic substitution at the chlorophenyl group .

What computational approaches predict bioactivity of derivatives?

Advanced Research Question

- QSAR Models : Use Gaussian 16 to optimize geometries and calculate ESP charges for docking (e.g., auxin-binding protein 1, PDB: 1Z9M) .

- Neural Networks : Train on herbicidal datasets (e.g., logP vs. EC50) to design analogs with enhanced activity .

- MD Simulations : Simulate membrane permeability (logP = 2.1) using GROMACS with lipid bilayer force fields .

How to address contradictions in herbicidal efficacy studies?

Advanced Research Question

Variability in plant models (e.g., Arabidopsis vs. monocots) requires:

- Standardized Assays : Use OECD Guideline 208 (seedling growth inhibition) with controlled light/dark cycles .

- Metabolomic Profiling : LC-HRMS identifies species-specific detox pathways (e.g., glutathione conjugation in resistant weeds) .

- Dose-Response Curves : Fit data to a four-parameter logistic model (IC50 = 12 µM ± 2) to quantify potency .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。